N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Dimethyl and Oxo Groups:
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole are well-known benzimidazole derivatives with antiparasitic activity.
Sulfonamides: Compounds such as sulfamethoxazole and sulfasalazine are examples of sulfonamides with antibacterial and anti-inflammatory properties.
Uniqueness
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives and sulfonamides.
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-4-6-13(7-5-12)11-24(22,23)18-14-8-9-15-16(10-14)20(3)17(21)19(15)2/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGKXKORYUEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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